

6-Chlorooxindole: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 6-Chlorooxindole

Cat. No.: B1630528

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CAS Number: 56341-37-8

This technical guide provides a comprehensive overview of **6-Chlorooxindole**, a key chemical intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

6-Chlorooxindole, also known as 6-chloroindolin-2-one, is an off-white to tan crystalline powder.^{[1][2]} It is a member of the indole family of compounds.^[2] The presence of a chlorine atom at the 6-position of the oxindole ring structure imparts unique reactivity and properties to the molecule.

Table 1: Physicochemical Properties of **6-Chlorooxindole**

Property	Value	Reference
CAS Number	56341-37-8	[3][4][5]
Molecular Formula	C ₈ H ₆ ClNO	[3][4][5]
Molecular Weight	167.59 g/mol	[3][4][5]
Appearance	Off-white to tan crystalline powder	[1][2]
Melting Point	195-199 °C	[1][3][6]
Boiling Point (Predicted)	329.0 ± 42.0 °C	[3]
Solubility	Soluble in dimethylformamide	[1][6]
LogP (Partition Coefficient)	2.052	[3]
Synonyms	6-chloroindolin-2-one, 6-Chloro-2-oxindole, 6-Chloro-1,3-dihydro-2H-indol-2-one	[1][3][4][5]

Synthesis and Experimental Protocols

6-Chlorooxindole is primarily synthesized through a multi-step process, often starting from 4-chloro-2-nitrotoluene or 2,5-dichloronitrobenzene. The synthesis generally involves the formation of a phenylacetic acid derivative followed by a reductive cyclization to yield the oxindole ring.

Synthesis from 2,5-Dichloronitrobenzene

A common synthetic route involves the reaction of 2,5-dichloronitrobenzene with dimethyl malonate, followed by hydrolysis, decarboxylation, and reductive cyclization.

Experimental Protocol:

Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate

- To a three-necked flask, add acetone (2500 mL), dimethyl malonate (200 g), 2,5-dichloronitrobenzene (240 g), potassium carbonate powder (420 g), and

tetrabutylammonium bromide (10 g) under stirring.

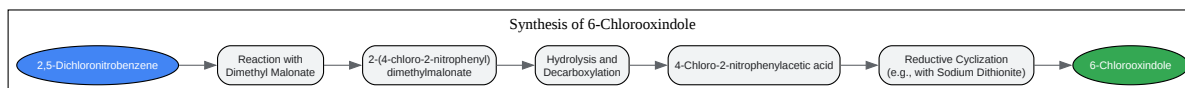
- Heat the reaction mixture in a water bath at 55-60°C for 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (3:1).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the solid acid-binding agent.
- Recover the acetone under reduced pressure to obtain an oily substance, which is 2-(4-chloro-2-nitrophenyl)dimethylmalonate.

Step 2: Synthesis of 4-Chloro-2-nitrophenylacetic acid

- To the product from Step 1, add ethanol (1000 mL) and 2N NaOH (1000 g) under stirring.
- Heat the mixture at 70-80°C for 6 hours, monitoring by TLC (PE:EA=3:1).
- Cool the reaction system to 0-40°C and adjust the pH to 6.0-6.5 with concentrated hydrochloric acid. A significant amount of gas will be evolved. Maintain the pH in this range for 1 hour to obtain 4-chloro-2-nitrophenylacetic acid.

Step 3: Synthesis of **6-Chlorooxindole** (Reductive Cyclization)

- Place the reaction system from Step 2 in a water bath at 40-45°C.
- Add sodium dithionite (insurance powder, 585 g) in batches over approximately 2 hours.
- After the addition is complete, maintain the temperature at 40-45°C for 2 hours. Monitor the disappearance of the starting material by TLC (chloroform:methanol=10:1) to confirm the formation of 4-chloro-2-aminophenylacetic acid.
- Adjust the pH of the reaction mixture with concentrated hydrochloric acid to induce cyclization and precipitation of the final product, **6-Chlorooxindole**.
- Filter the precipitate, wash with water, and dry to obtain the purified product.



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Caption: Synthetic pathway for **6-Chlorooxindole**.

Biological and Pharmaceutical Applications

6-Chlorooxindole is a versatile building block in medicinal chemistry, primarily recognized for its role in the synthesis of pharmaceuticals and as a scaffold for the development of novel therapeutic agents.

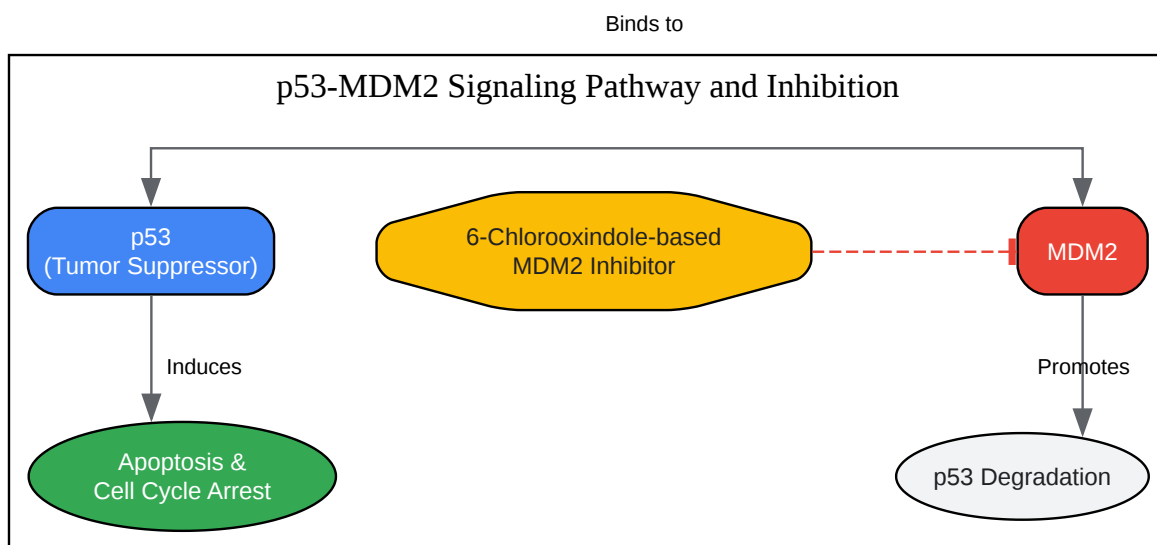
Intermediate in the Synthesis of Ziprasidone

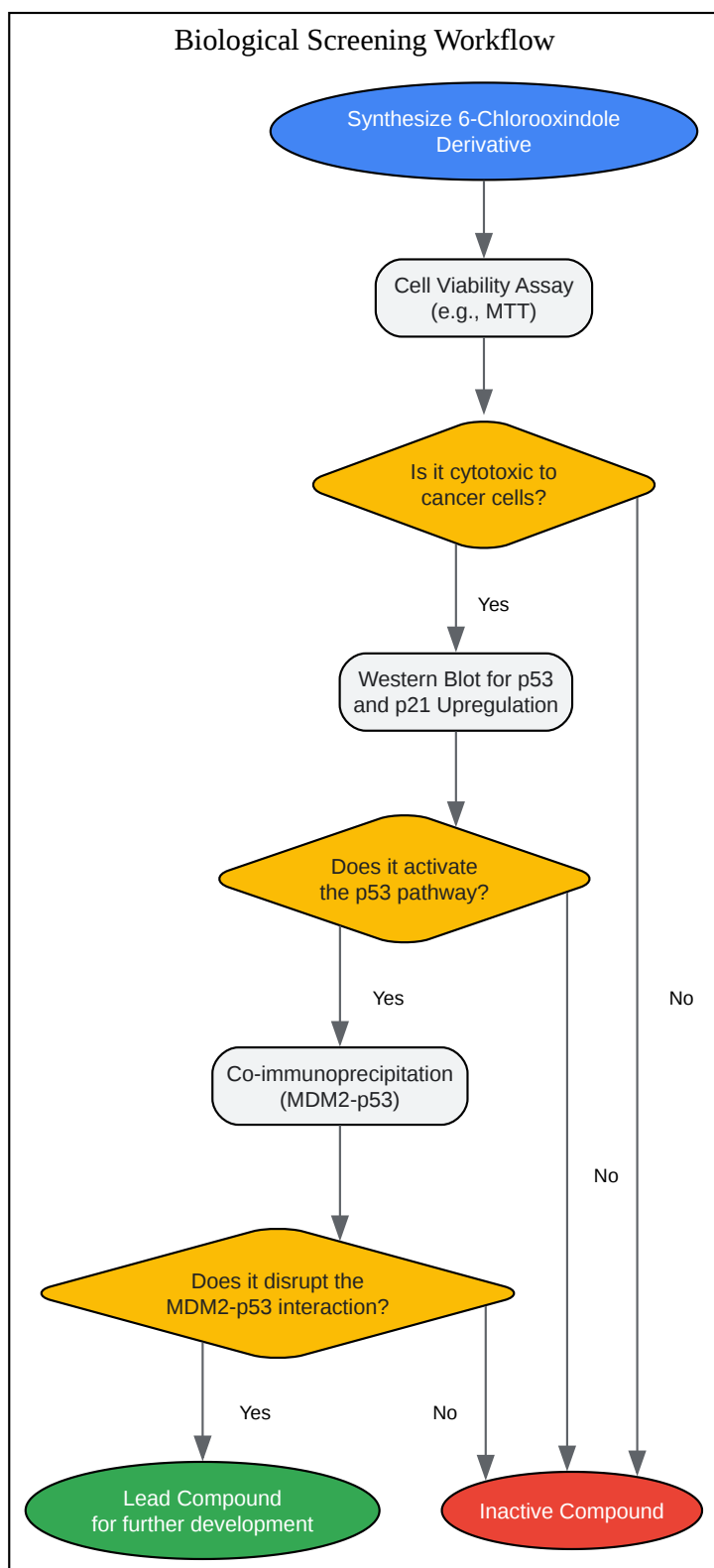
6-Chlorooxindole is a crucial intermediate in the industrial synthesis of Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1] Ziprasidone functions as a potent antagonist of serotonin and dopamine receptors.[1] The synthesis of Ziprasidone involves the alkylation of **6-chlorooxindole** followed by condensation with 3-(1-piperazinyl)-1,2-benzisothiazole.

Scaffold for MDM2 Inhibitors in Cancer Research

The oxindole scaffold, including the 6-chloro substituted variant, is a key pharmacophore in the design of small molecule inhibitors of the MDM2-p53 protein-protein interaction.[1][2] The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells through its interaction with the MDM2 protein, which targets p53 for degradation.

By binding to MDM2 in the same pocket that p53 occupies, these oxindole-based inhibitors can disrupt the MDM2-p53 interaction. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells, ultimately leading to tumor growth inhibition.[7] Spirooxindole derivatives, in particular, have shown high potency as MDM2 inhibitors.[8]





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